molecular formula C17H15BrF3NO4 B3699000 N-[2-bromo-4-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide

N-[2-bromo-4-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B3699000
M. Wt: 434.2 g/mol
InChI Key: JMZGBRPWNJVQOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The trifluoromethyl group could be introduced using a suitable trifluoromethylation reagent. The bromo group might be introduced via electrophilic aromatic substitution. The methoxy groups could be introduced using a methylation reagent like methyl iodide or dimethyl sulfate. The benzamide group could be formed in the last step of the synthesis, using an appropriate amide coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic structure with alternating double bonds. The trifluoromethyl group would add electron-withdrawing character, while the methoxy groups would add electron-donating character. The bromine atom would likely add significant weight to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The benzene ring could undergo electrophilic aromatic substitution reactions. The amide group could undergo hydrolysis under acidic or basic conditions. The bromine atom could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems. The amide group could participate in hydrogen bonding, influencing the compound’s solubility in water and other polar solvents .

Future Directions

The study of new benzamide derivatives is a vibrant field in medicinal chemistry, with potential applications in the development of new drugs. Further studies could explore the synthesis, characterization, and biological testing of this compound .

Properties

IUPAC Name

N-[2-bromo-4-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrF3NO4/c1-24-13-6-9(7-14(25-2)15(13)26-3)16(23)22-12-5-4-10(8-11(12)18)17(19,20)21/h4-8H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZGBRPWNJVQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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